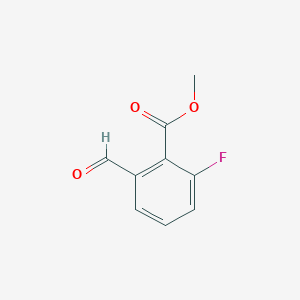

Methyl 2-formyl-6-fluorobenzoate

Vue d'ensemble

Description

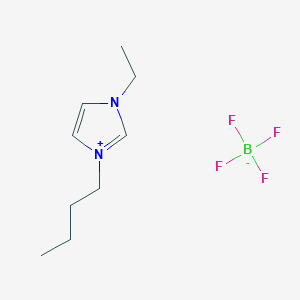

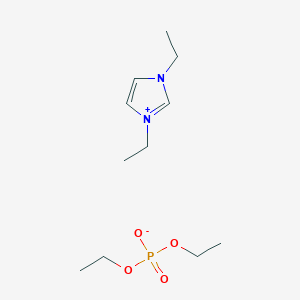

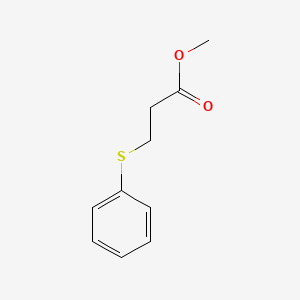

“Methyl 2-formyl-6-fluorobenzoate” is a chemical compound with the CAS Number: 1256593-43-7 . It has a molecular weight of 182.15 and its IUPAC name is methyl 2-fluoro-6-formylbenzoate . The compound is typically a white to yellow solid .

Molecular Structure Analysis

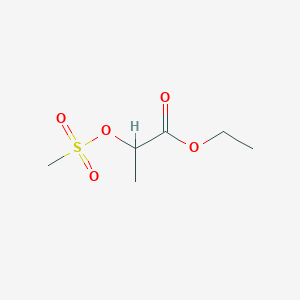

The InChI code for “this compound” is1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 2-formyl-6-fluorobenzoate serves as a bioactive precursor in the synthesis of compounds exhibiting a range of pharmacological activities. Its significance as a structural component in organic synthesis stems from its versatility as a substrate. This compound is utilized in the preparation of medical products, highlighting its importance in synthetic chemistry and the pharmaceutical industry. The development of efficient synthetic routes for this compound, including both two-step and one-step methodologies, has been a subject of research, underlining its utility in the creation of new bioactive molecules with potential therapeutic applications (Farooq & Ngaini, 2019).

Applications in Organic Synthesis

The role of this compound in organic synthesis extends to the development of chemosensors, particularly for detecting various analytes. The compound's utility in creating sensors for metal ions, anions, and neutral molecules showcases its adaptability in chemical sensor technology. Its high selectivity and sensitivity make it a valuable tool in environmental monitoring, food safety, and clinical diagnostics (Roy, 2021).

Safety and Hazards

The safety data sheet for “Methyl 2-formyl-6-fluorobenzoate” indicates that it’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

methyl 2-fluoro-6-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIQGBVFPVWBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)